1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a chlorobenzyl group and a hydroxytetrahydropyran group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an amine to form the 4-chlorobenzylamine intermediate.
Formation of the Hydroxytetrahydropyran Intermediate: The hydroxytetrahydropyran moiety is synthesized separately through the reduction of a corresponding pyran derivative.
Coupling Reaction: The 4-chlorobenzylamine intermediate is then reacted with the hydroxytetrahydropyran intermediate in the presence of a coupling agent such as carbodiimide to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its functional groups, such as urea and hydroxytetrahydropyran.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(hydroxymethyl)urea: Lacks the tetrahydropyran moiety.
1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea is unique due to the presence of both the chlorobenzyl and hydroxytetrahydropyran groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c15-12-3-1-11(2-4-12)9-16-13(18)17-10-14(19)5-7-20-8-6-14/h1-4,19H,5-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQLLKWWIPSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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